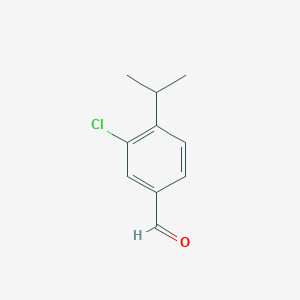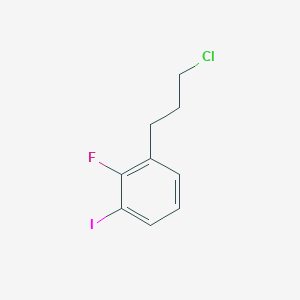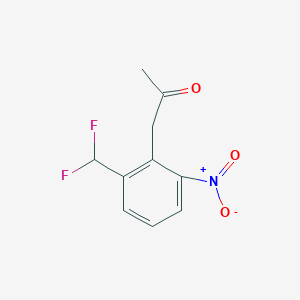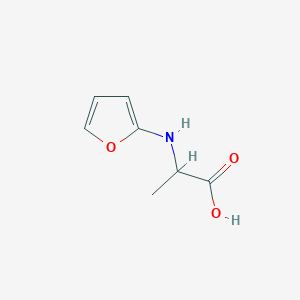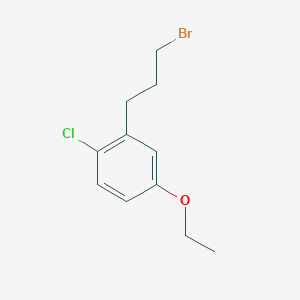
1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-chloro-5-ethoxybenzene using 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or amines.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Elimination Reactions: Products include alkenes.
科学的研究の応用
1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive molecules.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions.
類似化合物との比較
- 1-(3-Bromopropyl)-2-chlorobenzene
- 1-(3-Bromopropyl)-4-ethoxybenzene
- 1-(3-Bromopropyl)-2,4-dichlorobenzene
Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a bromopropyl group and an ethoxy group provides distinct reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-chloro-4-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
LJOGAURITNVVRW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)Cl)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



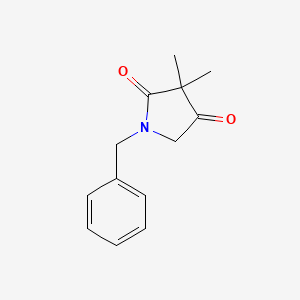
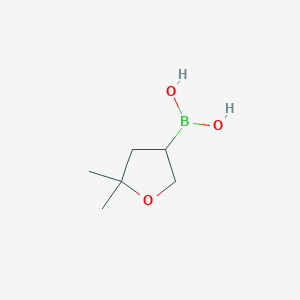
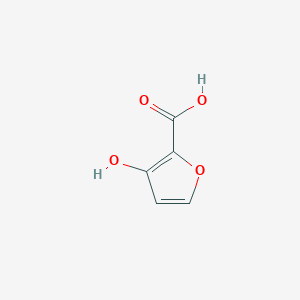
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
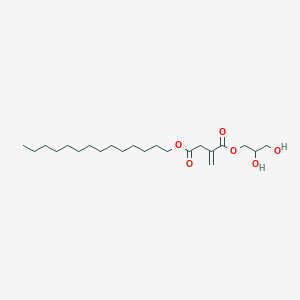

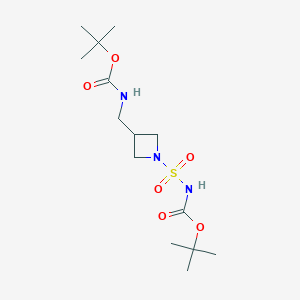
![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
